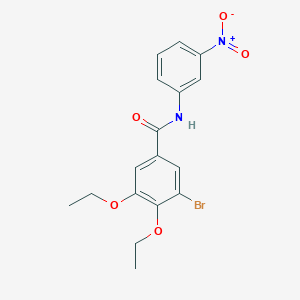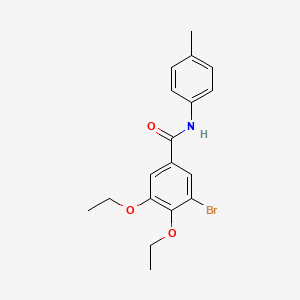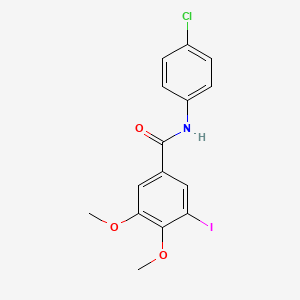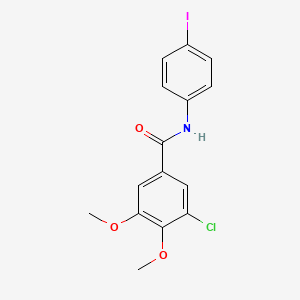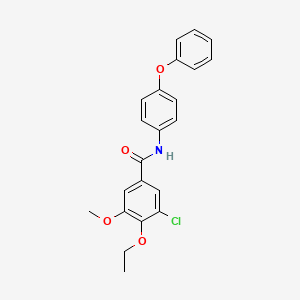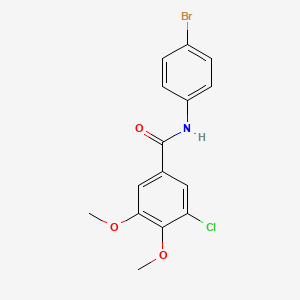
N-(4-bromophenyl)-3-chloro-4,5-dimethoxybenzamide
Vue d'ensemble
Description
N-(4-bromophenyl)-3-chloro-4,5-dimethoxybenzamide: is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-chloro-4,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3-chloro-4,5-dimethoxybenzoic acid.
Condensation Reaction: The 4-bromoaniline is reacted with 3-chloro-4,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-3-chloro-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of amines from the amide group.
Applications De Recherche Scientifique
Chemistry
N-(4-bromophenyl)-3-chloro-4,5-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns and functional group transformations.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Industry
In the materials science industry, this compound is used in the development of advanced polymers and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N-(4-bromophenyl)-3-chloro-4,5-dimethoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine and chlorine can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-3-chloro-4,5-dimethoxybenzamide
- N-(4-fluorophenyl)-3-chloro-4,5-dimethoxybenzamide
- N-(4-methylphenyl)-3-chloro-4,5-dimethoxybenzamide
Uniqueness
N-(4-bromophenyl)-3-chloro-4,5-dimethoxybenzamide is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall stability.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-chloro-4,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-8-9(7-12(17)14(13)21-2)15(19)18-11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNLLKJDSLRTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B3498406.png)
![N-[[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B3498409.png)
![5-bromo-2-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B3498439.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3498444.png)
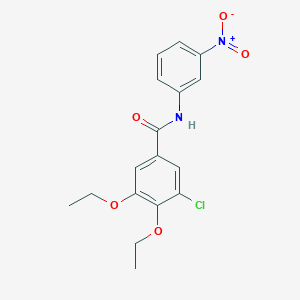
![(5Z)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3498447.png)
